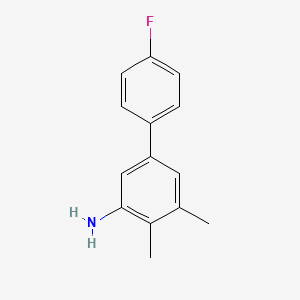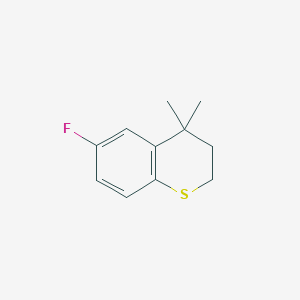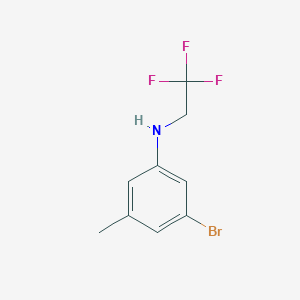
2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H13ClOS It is a cyclohexanol derivative where the cyclohexane ring is substituted with a 2-chlorothiophene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-chlorothiophene under specific conditions. One common method includes the use of a Grignard reagent, where 2-chlorothiophene is first converted to its corresponding Grignard reagent and then reacted with cyclohexanone to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(2-Chlorothiophen-3-yl)cyclohexanone.
Reduction: Formation of 2-(2-Chlorothiophen-3-yl)cyclohexane.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol
- 2-(5-Chlorothiophen-2-yl)cyclohexan-1-ol
- 2-Cyclohexen-1-ol
Uniqueness
2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol is unique due to the specific positioning of the chlorine atom on the thiophene ring and the cyclohexanol moiety. This unique structure may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H13ClOS |
|---|---|
Peso molecular |
216.73 g/mol |
Nombre IUPAC |
2-(2-chlorothiophen-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H13ClOS/c11-10-8(5-6-13-10)7-3-1-2-4-9(7)12/h5-7,9,12H,1-4H2 |
Clave InChI |
OIZDAFYHANCBLE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2=C(SC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13317250.png)











